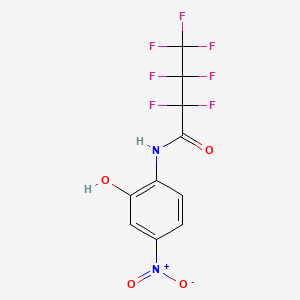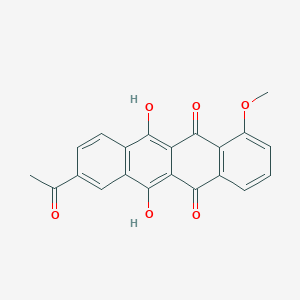
Aluminum terephthalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aluminum terephthalate is a metal-organic framework (MOF) compound formed by the coordination of aluminum ions with terephthalic acid. This compound is known for its high surface area, thermal stability, and unique structural properties, making it a subject of interest in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: Aluminum terephthalate can be synthesized through hydrothermal methods. One common approach involves autoclaving a suspension of terephthalic acid in an aluminum chloride solution at temperatures ranging from 150 to 390°C and pressures from 2 to 20 MPa . The conditions ensuring the maximum yield of this compound are established through careful control of temperature, pressure, and reaction time.
Industrial Production Methods: In industrial settings, this compound can be produced using waste polyethylene terephthalate (PET) bottles as a source of terephthalic acid. This green synthesis approach involves hydrothermal treatment of PET flakes with aluminum nitrate in the presence of water . This method is cost-effective and environmentally friendly, making it suitable for large-scale production.
化学反応の分析
Types of Reactions: Aluminum terephthalate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form aluminum oxide.
Reduction: It can be reduced under specific conditions to yield different aluminum compounds.
Substitution: The terephthalate ligands can be substituted with other organic ligands to form new MOF structures.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents at elevated temperatures.
Reduction: Reducing agents such as hydrogen gas under controlled conditions.
Substitution: Organic ligands in the presence of suitable solvents and catalysts.
Major Products:
Oxidation: Aluminum oxide.
Reduction: Various reduced aluminum compounds.
Substitution: New MOF structures with different properties.
科学的研究の応用
Aluminum terephthalate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions due to its high surface area and porosity.
Biology: Investigated for its potential use in drug delivery systems and biosensors.
Medicine: Explored for its ability to adsorb and release therapeutic agents in a controlled manner.
Industry: Utilized in gas storage, separation processes, and as a flame retardant.
作用機序
The mechanism by which aluminum terephthalate exerts its effects involves its high surface area and porosity, which allow it to adsorb and interact with various molecules. The aluminum ions in the framework can coordinate with different ligands, facilitating catalytic reactions and adsorption processes. The molecular targets and pathways involved depend on the specific application, such as catalysis or drug delivery .
類似化合物との比較
Polyethylene terephthalate (PET): A common thermoplastic polymer used in fibers and packaging.
Aluminum phosphonate: Used as a flame retardant in polymers.
Aluminum oxide: A widely used compound in catalysis and materials science.
Uniqueness: Aluminum terephthalate stands out due to its unique combination of high surface area, thermal stability, and structural versatility. Unlike PET, which is primarily used in packaging, this compound’s MOF structure allows for diverse applications in catalysis, gas storage, and drug delivery. Compared to aluminum phosphonate and aluminum oxide, this compound offers a more flexible framework for modifying its properties through ligand substitution and other chemical modifications.
特性
分子式 |
C8H5AlO5 |
|---|---|
分子量 |
208.10 g/mol |
IUPAC名 |
4-oxoalumanyloxycarbonylbenzoic acid |
InChI |
InChI=1S/C8H6O4.Al.O/c9-7(10)5-1-2-6(4-3-5)8(11)12;;/h1-4H,(H,9,10)(H,11,12);;/q;+1;/p-1 |
InChIキー |
SOQBEBLKSJUIRC-UHFFFAOYSA-M |
正規SMILES |
C1=CC(=CC=C1C(=O)O)C(=O)O[Al]=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-([1,1'-Biphenyl]-4-ylmethyl)azocane](/img/structure/B13419181.png)













